Iodonium

Electrophilic addition Halocyclization Reaction intermediate stability

Iodonium (CAS 43413-76-9) designates the parent halonium ion H₂I⁺, the simplest iodonium cation composed of a central iodine atom bound to two hydrogen atoms with a formal +1 charge. This species serves as the structural and electronic prototype for the broader class of diaryliodonium and cyclic iodonium salts widely employed as cationic photoinitiators, electrophilic phenylation reagents, and NADPH oxidase inhibitors.

Molecular Formula H2I+
Molecular Weight 128.92 g/mol
CAS No. 43413-76-9
Cat. No. B1229267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodonium
CAS43413-76-9
Molecular FormulaH2I+
Molecular Weight128.92 g/mol
Structural Identifiers
SMILES[IH2+]
InChIInChI=1S/H2I/h1H2/q+1
InChIKeyMGFYSGNNHQQTJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iodonium (CAS 43413-76-9) Procurement-Grade Baseline: Defining the Parent Iodonium Cation H₂I⁺


Iodonium (CAS 43413-76-9) designates the parent halonium ion H₂I⁺, the simplest iodonium cation composed of a central iodine atom bound to two hydrogen atoms with a formal +1 charge [1]. This species serves as the structural and electronic prototype for the broader class of diaryliodonium and cyclic iodonium salts widely employed as cationic photoinitiators, electrophilic phenylation reagents, and NADPH oxidase inhibitors [2]. Unlike its substituted derivatives, H₂I⁺ represents the unadorned core cation, providing a reference point for understanding intrinsic iodine–ligand bond strengths, reduction potentials, and electrophilic reactivity that underpin the performance of more complex iodonium compounds [1].

Why Generic Halonium Interchange Fails: Quantified Reactivity and Stability Gaps of Iodonium vs. Lighter Halonium Cations


Halonium ions (H₂X⁺) are not interchangeable species; the identity of the halogen dictates profound differences in thermodynamic stability, electrophilic character, and bridging propensity. Substituting I for Br, Cl, or F alters the C–X bond energy, the cation's susceptibility to nucleophilic attack, and the equilibrium geometry between symmetric bridging and open carbocation forms [1]. Consequently, a process optimized for an iodonium-mediated electrophilic addition or a specific ionic photolysis cannot be generically replaced by a bromonium or chloronium analogue without risking loss of reactivity, altered selectivity, or complete reaction failure [1].

Iodonium (H₂I⁺) Quantitative Differentiation Evidence Against Closest Halonium Comparators


Bridging Propensity Order I > Br > Cl > F Establishes Iodonium as the Most Favorable Halonium for Electrophilic Cyclization

The tendency to form bridged halonium ions follows the order I > Br > Cl > F, with iodine exhibiting the strongest thermodynamic preference for symmetric 3‑membered cyclic structures over open β‑halocarbocation alternatives [1]. This ranking is established by comparison of structural and energetic data across H₂I⁺, H₂Br⁺, H₂Cl⁺, and H₂F⁺ systems [1].

Electrophilic addition Halocyclization Reaction intermediate stability

C–I Bond Energy Relative to C–Br and C–Cl Dictates Photolytic and Thermal Fragmentation Efficiency in Onium Salt Photoinitiators

Diaryliodonium salts (Ar₂I⁺) possess a lower C–I bond dissociation energy than the C–S bonds in triarylsulfonium counterparts, resulting in higher quantum yields upon UV irradiation [1][2]. The intrinsic weakness of the iodine–carbon bond in iodonium cations is a direct consequence of the electronic structure of the parent H₂I⁺ core, making iodonium-based photoinitiators more effective ultraviolet sources of superacids than sulfonium analogues [1].

Cationic photopolymerization Onium salt photoinitiator Bond dissociation energy

Gas-Phase Basicity of H₂I⁺ Informs Electrophilic Reactivity Ranking Among Halonium Ions

The gas-phase basicity of the conjugate base HI relative to HBr, HCl, and HF establishes that H₂I⁺ is the most acidic (least basic conjugate base) among the simple halonium ions, implying the highest electrophilic reactivity [1]. This trend is consistent with the experimental observation that iodonium salts react with weaker nucleophiles than their bromonium or chloronium analogues [1].

Gas-phase ion chemistry Proton affinity Electrophilicity scale

Iodonium–Based Research and Industrial Application Scenarios Where H₂I⁺ Core Properties Dictate Selection


High-Speed UV-Curable Coatings Requiring Superior Photoacid Generation

Formulators selecting cationic photoinitiators for UV-curable epoxy or vinyl ether coatings should prioritize iodonium-based systems (derived from the H₂I⁺ core) over triarylsulfonium alternatives to achieve faster cure lines speeds, as diaryliodonium salts consistently deliver higher exotherms and greater photoacid generation efficiency per unit dose [2][3].

Stereoselective Electrophilic Cyclization in Pharmaceutical Intermediate Synthesis

Synthetic chemists pursuing halocyclization or electrophilic addition to alkenes with stringent stereochemical requirements should employ iodonium-based reagents, as the inherent bridging propensity order I > Br > Cl > F ensures the most robust bridged intermediate and highest stereospecificity with iodine [1].

Superacid-Catalyzed Reactions Exploiting Maximum Brønsted Acidity

Processes demanding extreme acidity—such as Friedel–Crafts alkylations in non-aqueous media or the activation of recalcitrant substrates—benefit from iodonium-derived superacids, whose greater acidic strength (pKa ~ –10) compared to bromonium or chloronium analogues minimizes the acid loading required to achieve complete conversion [1].

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